Cas no 34692-44-9 (Guanosine5'-(trihydrogen diphosphate), P'®5'-ester with guanosine (9CI))

Guanosine5'-(trihydrogen diphosphate), P'®5'-ester with guanosine (9CI) structure
34692-44-9 structure
Product Name:Guanosine5'-(trihydrogen diphosphate), P'®5'-ester with guanosine (9CI)
Numero CAS:34692-44-9
MF:C20H26N10O15P2
MW:708.425964832306
CID:309316
PubChem ID:135567316
Update Time:2025-04-19

Guanosine5'-(trihydrogen diphosphate), P'®5'-ester with guanosine (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • α,β-diguanosine 5'-diphosphate
    • 5'-ester with guanosine (9CI)
    • Guanosine5'-(trihydrogen diphosphate), P'&reg
    • 86S
    • 34692-44-9
    • Guanosine 5'-(trihydrogen diphosphate), 5'-5'-ester with guanosine
    • DTXSID701166737
    • Diguanosine diphosphate
    • {[(2R,3S,4R,5R)-5-(2-amino-6-oxo-6,9-dihydro-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}[({[(2R,3S,4R,5R)-5-(2-amino-6-oxo-6,9-dihydro-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy]phosphinic acid
    • bis{[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl]methyl} dihydrogen diphosphate (non-preferred name)
    • Guanosine 5'-(trihydrogen diphosphate), P'-->5'-ester with guanosine
    • CHEBI:185276
    • Guanosine 5'-diphospho-5'-guanosine
    • [[(2R,3S,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate
    • {[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-hydroxy-2-imino-3,9-dihydro-2H-purin-9-yl)oxolan-2-yl]methoxy}[({[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-hydroxy-2-imino-3,9-dihydro-2H-purin-9-yl)oxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy]phosphinic acid
    • [[(2~{r},3~{s},4~{r},5~{r})-5-(2-Azanyl-6-Oxidanylidene-1~{h}-Purin-9-Yl)-3,4-Bis(Oxidanyl)oxolan-2-Yl]methoxy-Oxidanyl-Phosphoryl] [(2~{r},3~{s},4~{r},5~{r})-5-(2-Azanyl-6-Oxidanylidene-1~{h}-Purin-9-Yl)-3,4-Bis(Oxidanyl)oxolan-2-Yl]methyl Hydrogen Phosphate
    • Guanosine5'-(trihydrogen diphosphate), P'®5'-ester with guanosine (9CI)
    • Inchi: 1S/C20H26N10O15P2/c21-19-25-13-7(15(35)27-19)23-3-29(13)17-11(33)9(31)5(43-17)1-41-46(37,38)45-47(39,40)42-2-6-10(32)12(34)18(44-6)30-4-24-8-14(30)26-20(22)28-16(8)36/h3-6,9-12,17-18,31-34H,1-2H2,(H,37,38)(H,39,40)(H3,21,25,27,35)(H3,22,26,28,36)/t5-,6-,9-,10-,11-,12-,17-,18-/m1/s1
    • Chiave InChI: LFEYGVXBDRXHGF-MHARETSRSA-N
    • Sorrisi: P(=O)(O)(OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@H](N2C=NC3C(NC(N)=NC2=3)=O)O1)O)O)OC[C@@H]1[C@H]([C@H]([C@H](N2C=NC3C(NC(N)=NC2=3)=O)O1)O)O

Proprietà calcolate

  • Massa esatta: 708.105
  • Massa monoisotopica: 708.105
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 10
  • Conta accettatore di obbligazioni idrogeno: 17
  • Conta atomi pesanti: 47
  • Conta legami ruotabili: 10
  • Complessità: 1320
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 8
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: -7.8
  • Superficie polare topologica: 372Ų

Proprietà sperimentali

  • Densità: 2.6
  • Punto di ebollizione: 1258.5°Cat760mmHg
  • Punto di infiammabilità: 714.9°C
  • Indice di rifrazione: 2.03
  • PSA: 400.47000
  • LogP: -2.93140
Fornitori consigliati
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Enjia Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Shanghai Bent Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso